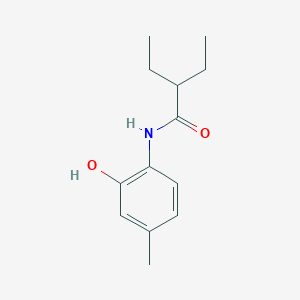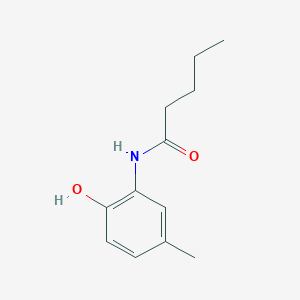
N-(2-isopropylphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-2-methylbenzenesulfonamide, also known as NIPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NIPS is a sulfonamide derivative that has been synthesized through a variety of methods, and its mechanism of action is still being studied. In
Mecanismo De Acción
The mechanism of action of N-(2-isopropylphenyl)-2-methylbenzenesulfonamide is still being studied, but it is believed to involve the inhibition of certain enzymes or proteins in the body. N-(2-isopropylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. N-(2-isopropylphenyl)-2-methylbenzenesulfonamide has also been shown to inhibit the activity of certain proteins involved in inflammation, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-(2-isopropylphenyl)-2-methylbenzenesulfonamide has been shown to reduce inflammation and pain. It has also been shown to have antitumor activity in certain cancer cell lines. Additionally, N-(2-isopropylphenyl)-2-methylbenzenesulfonamide has been shown to have a hypoglycemic effect in diabetic rats, suggesting that it may have potential as a treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-isopropylphenyl)-2-methylbenzenesulfonamide in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a building block for the synthesis of novel materials, and as a potential drug candidate for the treatment of various diseases. However, one limitation of using N-(2-isopropylphenyl)-2-methylbenzenesulfonamide in lab experiments is its relatively high cost compared to other reagents and building blocks.
Direcciones Futuras
For research on N-(2-isopropylphenyl)-2-methylbenzenesulfonamide include the development of more efficient synthesis methods, the identification of specific enzyme or protein targets, and the investigation of potential applications in other fields.
Métodos De Síntesis
N-(2-isopropylphenyl)-2-methylbenzenesulfonamide can be synthesized through a variety of methods, including the reaction of 2-methylbenzenesulfonyl chloride with 2-isopropylaniline in the presence of a base such as triethylamine. Another method involves the reaction of 2-isopropylaniline with p-toluenesulfonyl chloride followed by the addition of sodium methoxide. The resulting product is then treated with acetic anhydride to yield N-(2-isopropylphenyl)-2-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-2-methylbenzenesulfonamide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(2-isopropylphenyl)-2-methylbenzenesulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, N-(2-isopropylphenyl)-2-methylbenzenesulfonamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, N-(2-isopropylphenyl)-2-methylbenzenesulfonamide has been used as a reagent for the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C16H19NO2S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-methyl-N-(2-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)14-9-5-6-10-15(14)17-20(18,19)16-11-7-4-8-13(16)3/h4-12,17H,1-3H3 |
Clave InChI |
QXRMGEDTISTVNC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2C(C)C |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)




![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)
![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)

